molecular formula C6H10O B15483176 Oxirane, 2-methyl-2-(2-propenyl)- CAS No. 20924-80-5

Oxirane, 2-methyl-2-(2-propenyl)-

Cat. No.: B15483176
CAS No.: 20924-80-5
M. Wt: 98.14 g/mol
InChI Key: ZAOGTRUSVUFLHN-UHFFFAOYSA-N
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Description

Oxirane (epoxide) derivatives are characterized by a three-membered cyclic ether structure with significant ring strain, rendering them reactive in ring-opening reactions. The compound Oxirane, 2-methyl-2-(2-propenyl)- features a methyl group and a propenyl (allyl) substituent at the 2-position of the oxirane ring. This substitution pattern introduces steric and electronic effects that influence its reactivity, regioselectivity, and applications in organic synthesis.

Properties

CAS No.

20924-80-5

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

2-methyl-2-prop-2-enyloxirane

InChI

InChI=1S/C6H10O/c1-3-4-6(2)5-7-6/h3H,1,4-5H2,2H3

InChI Key

ZAOGTRUSVUFLHN-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Oxirane Derivatives

The following table summarizes key structural and physicochemical properties of Oxirane, 2-methyl-2-(2-propenyl)- and analogous compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
Oxirane, 2-methyl-2-(2-propenyl)- N/A* C₆H₁₀O 98.14 (calculated) Methyl, propenyl High reactivity due to allyl group; potential monomer for polymers
Oxirane, 2-methyl-2-phenyl 2085-88-3 C₉H₁₀O 134.18 Methyl, phenyl Aromatic substituent enhances stability; used in epoxy resins
Oxirane, 2-(4-methylphenyl)-2-phenyl- 80909-79-1 C₁₅H₁₄O 210.28 4-Methylphenyl, phenyl Bulky substituents reduce ring-opening rates
2-Methyl-2-(pentafluoroethyl)oxirane 2126177-05-5 C₅H₅F₅O 176.09 Methyl, pentafluoroethyl Fluorinated groups increase electrophilicity; specialized materials
Oxirane, 2-methyl-2-(4-pentenyl)- 187749-60-6 C₈H₁₄O 126.20 Methyl, 4-pentenyl Aliphatic chain improves solubility in nonpolar solvents
Oxirane, [[(2-ethylhexyl)oxy]methyl] 2461-15-6 C₁₁H₂₂O₂ 186.29 2-Ethylhexyloxy, methyl Used as a reactive diluent in epoxy coatings

Structural and Reactivity Comparisons

  • Steric Effects :

    • The propenyl group in the target compound introduces moderate steric hindrance, balancing reactivity and stability. In contrast, 2-methyl-2-phenyloxirane (CAS 2085-88-3) has a bulky phenyl group that slows ring-opening reactions but enhances thermal stability .
    • Oxirane, 2-(4-methylphenyl)-2-phenyl- (CAS 80909-79-1) features two aromatic substituents, further reducing reactivity due to steric and electronic stabilization .
  • Electronic Effects :

    • Fluorinated derivatives like 2-methyl-2-(pentafluoroethyl)oxirane (CAS 2126177-05-5) exhibit heightened electrophilicity due to electron-withdrawing fluorine atoms, accelerating nucleophilic ring-opening reactions .
    • The allyl group in the target compound may participate in conjugate addition reactions, a feature absent in purely alkyl- or aryl-substituted oxiranes.
  • Synthetic Utility :

    • Oxirane, [[(2-ethylhexyl)oxy]methyl] (CAS 2461-15-6) is used in polymer chemistry for its ability to crosslink with polyols or amines, forming durable epoxy networks .
    • The target compound’s propenyl group could enable polymerization via radical or cationic mechanisms, similar to glycidyl methacrylate derivatives.

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodConditionsYieldKey Advantages
Batch (m-CPBA)0–5°C, CH₂Cl₂, 12–24 hrs70–80%Simplicity, low cost
Continuous Flow50–70°C, <1 hr residence time80–85%Scalability, reduced side products

Basic: What are the typical chemical reactions of 2-methyl-2-(2-propenyl)oxirane in organic synthesis?

Answer:
The compound’s epoxide ring undergoes key reactions:

  • Nucleophilic Substitution : Reacts with amines, alcohols, or thiols in the presence of a base (e.g., K₂CO₃) to form β-substituted alcohols or ethers .
  • Oxidation : Using agents like H₂O₂ or OsO₄ yields diols or carboxylic acids .
  • Reduction : LiAlH₄ or NaBH₄ reduces the epoxide to alcohols .
  • Carbonylation : Regioselective carbonylation (e.g., with CO and catalysts) produces monocarbonyl aldehydes, useful in asymmetric synthesis .

Q. Key Conditions for Ring-Opening Reactions

  • Nucleophilic Attack : Preferential attack at the less sterically hindered methylene carbon due to the bulky methyl and propenyl groups .

Advanced: How do steric and electronic effects influence regioselectivity in ring-opening reactions?

Answer:
The methyl group introduces steric hindrance, directing nucleophiles (e.g., OH⁻) toward the methylene position adjacent to the propenyl group. Electronically, the propenyl substituent’s π-electrons stabilize transition states, favoring specific pathways. Computational studies (e.g., DFT) can model these interactions to predict regioselectivity .

Example : In carbonylation (), the propenyl group’s electron-withdrawing effect stabilizes intermediates, leading to >90% regioselectivity for aldehyde formation.

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

  • FTIR-ATR : Quantifies oxirane oxygen content (validated against AOCS Cd 9-57, = 0.995) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., δ 1.49 ppm for methyl groups in ).
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 159.10151 for a related epoxide in ).

Q. Table 2: Analytical Workflow

TechniqueApplicationExample Data
FTIR-ATROxirane oxygen quantification6.0% Oexp (theoretical match)
¹H NMRStructural confirmationδ 2.88 (epoxide protons)

Advanced: How can computational chemistry predict reactivity and stability?

Answer:

  • DFT Calculations : Model transition states to predict regioselectivity in ring-opening reactions .
  • Molecular Dynamics : Simulate steric effects of substituents on reaction pathways.
  • Thermodynamic Studies : Estimate ΔG‡ for competing mechanisms (e.g., nucleophilic vs. electrophilic attack).

Case Study : highlights the trifluoromethyl group’s role in stabilizing intermediates via electron-withdrawing effects, a principle applicable to propenyl-substituted epoxides.

Advanced: What challenges exist in enantioselective synthesis, and how are they addressed?

Answer:
Challenges :

  • Racemization during synthesis due to the strained epoxide ring.
  • Steric hindrance limiting chiral catalyst access.

Q. Solutions :

  • Asymmetric Epoxidation : Use chiral catalysts (e.g., Sharpless or Jacobsen systems) with prochiral alkenes.
  • Kinetic Resolution : Enzymatic or chemical methods to separate enantiomers post-synthesis.

Example : notes chirality in trifluoromethyl analogs, suggesting chiral auxiliaries could be adapted for this compound.

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (similar epoxides cause irritation; see ).
  • Ventilation : Use fume hoods due to potential respiratory toxicity.
  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent polymerization.

Advanced: How is this epoxide used in polymer or materials science?

Answer:

  • Crosslinking Agent : Reacts with diols or diamines to form thermosetting resins.
  • Functionalization : Incorporates propenyl groups into polymers for post-synthetic modifications (e.g., thiol-ene click chemistry).

Example : and highlight analogous epoxides in adhesives and coatings, suggesting similar applications.

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